molecular formula C10H13N5OS B5207405 1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone

1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone

Cat. No. B5207405
M. Wt: 251.31 g/mol
InChI Key: MRADEZPQGXHOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for investigating various cellular processes.

Mechanism of Action

1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone 1864 inhibits the activity of Rho family GTPases by binding to their catalytic domains and preventing the exchange of GDP for GTP. This prevents the activation of Rho GTPases, which are required for the regulation of various cellular processes. By inhibiting the activity of Rho GTPases, this compound 1864 can be used to investigate the role of these proteins in various cellular processes.
Biochemical and Physiological Effects:
This compound 1864 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit cell migration, cell division, and cell differentiation. It has also been found to induce apoptosis in cancer cells. Additionally, this compound 1864 has been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone 1864 in lab experiments is that it is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo. Additionally, this compound 1864 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound 1864 in lab experiments is that it is not specific to Rho GTPases and can also inhibit the activity of other proteins. Therefore, it is important to use this compound 1864 in conjunction with other inhibitors and controls to ensure that the observed effects are specific to Rho GTPase inhibition.

Future Directions

There are several future directions for research involving 1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone 1864. One area of research is the investigation of the role of Rho GTPases in cancer progression and metastasis. This compound 1864 has been shown to induce apoptosis in cancer cells, and further research could explore the potential of this compound as a therapeutic agent for cancer. Additionally, this compound 1864 could be used to investigate the role of Rho GTPases in other cellular processes, such as neuronal development and synaptic plasticity. Finally, further research could focus on the development of more specific inhibitors of Rho GTPases, which could have potential applications in the treatment of various diseases.

Synthesis Methods

1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone 1864 is synthesized by a multi-step process involving the reaction of various chemical intermediates. The synthesis begins with the reaction of 2-ethylthiophene with ethyl bromoacetate to form ethyl 2-ethylthiophene-3-carboxylate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to form 2-ethyl-5-(hydrazinocarbonyl)thiophene. The final step involves the reaction of this intermediate with 2-chloro-N-(2-oxo-2-(4-(2-oxo-2-thioxoethyl)-1-piperazinyl)ethyl)acetamide to form this compound 1864.

Scientific Research Applications

1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone 1864 has been extensively studied for its potential applications in scientific research. This compound has been found to inhibit the activity of Rho family GTPases, which are important regulators of cellular processes such as cell migration, cell division, and cell differentiation. By inhibiting the activity of these GTPases, this compound 1864 can be used to investigate the role of Rho GTPases in various cellular processes.

properties

IUPAC Name

1-[4-[[(2-ethyltetrazol-5-yl)amino]methyl]thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS/c1-3-15-13-10(12-14-15)11-5-8-4-9(7(2)16)17-6-8/h4,6H,3,5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRADEZPQGXHOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NCC2=CSC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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